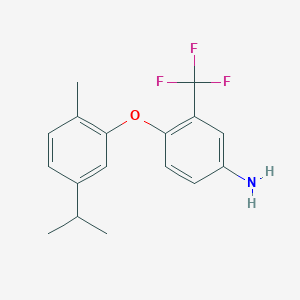

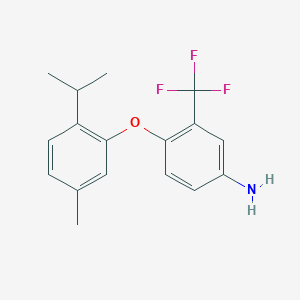

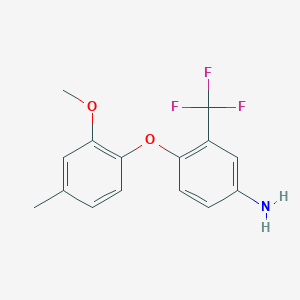

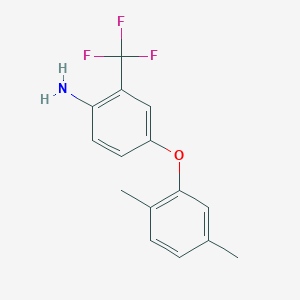

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" is a chemical that appears to be related to various aniline derivatives with potential applications in materials science, particularly in the field of liquid crystals and nonlinear optics. While the provided papers do not directly discuss this exact compound, they do provide insights into the properties and synthesis of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available aniline derivatives. For instance, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles involves a four-step process beginning with 4-trifluoromethoxyaniline . Similarly, the synthesis of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit involves iterative convergent- and chemoselective synthesis . These methods could potentially be adapted for the synthesis of "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques could be employed to confirm the structure of "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" once synthesized. Additionally, the crystal structures of related compounds, such as 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, have been determined, revealing insights into their packing and potential for nonlinear optical applications .

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives can be influenced by substituents on the aromatic ring. For example, the presence of a trifluoromethyl group can affect the outcome of reactions such as bromination, as seen in the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline . Additionally, the selective trifluoroacetylation of anilines has been achieved using ethyl trifluoroacetate in the presence of a catalyst . These reactions highlight the potential for "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" to undergo various chemical transformations, which could be explored to develop new materials or intermediates for further synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be significantly altered by the introduction of substituents. For instance, the introduction of trifluoromethyl and trifluoromethoxy groups in 4-octyloxy-N-(benzylidene)aniline derivatives has been shown to stabilize certain liquid crystalline phases . The mesogenic properties of these compounds are influenced by factors such as the polarity of the mesogens and the presence of specific functional groups. The compound "4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline" could exhibit unique liquid crystalline properties due to its structural features, which would be an interesting area for further study.

Applications De Recherche Scientifique

Liquid Crystal Applications

- Researchers Miyajima, Nakazato, Sakoda, and Chiba (1995) investigated derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl derivatives. These derivatives exhibited stable smectic B and A phases, crucial for liquid crystalline properties. The study highlighted the effect of terminal trifluoromethylation on liquid crystalline properties (Miyajima et al., 1995).

Structural Analysis and High-Spin Cationic States

- Ito et al. (2002) synthesized and analyzed the structure of all-para-brominated poly(N-phenyl-m-aniline)s, revealing a U-shaped structure and examining redox properties. This study contributes to understanding the structural dynamics of related aniline compounds (Ito et al., 2002).

Ortho-Effect in Aniline Derivatives

- Grocock et al. (1971) discussed the ortho-effect in 2-amino- and 2-methylamino-benzylidyne trifluoride, closely related to 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline. This research provides insights into steric factors and intramolecular hydrogen bonding in aniline derivatives (Grocock et al., 1971).

Electroluminescence in Amorphous Molecular Materials

- Doi, Kinoshita, Okumoto, and Shirota (2003) explored a novel class of emitting amorphous molecular materials, including aniline derivatives. These compounds exhibited high glass-transition temperatures and functioned as excellent emitting materials for organic electroluminescent devices (Doi et al., 2003).

Melamine-Based Dendrimers Incorporating Aniline

- Morar et al. (2018) studied the synthesis, structure, and supramolecular behavior of dendritic melamines incorporating 4-(n-octyloxy)aniline. The findings demonstrate the influence of dendritic construction on self-organization and assembly in solution and solid states (Morar et al., 2018).

Catalysis Monitoring in Metal Complexes

- Halter, Spielmann, Kanai, and Plenio (2019) reported on the reaction of 2,6-dimethyl-4-(Bodipy-8-yl)aniline with various compounds, leading to fluorescent complexes. This study is significant for understanding fluorescence in aniline-based metal complexes (Halter et al., 2019).

Safety And Hazards

No specific safety and hazard information for “4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline” was found.

Orientations Futures

There is no available information on the future directions of “4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline”.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, you may want to consult a specialist or conduct further research.

Propriétés

IUPAC Name |

4-(2,5-dimethylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-11-5-6-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVNLFNLFDISBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.